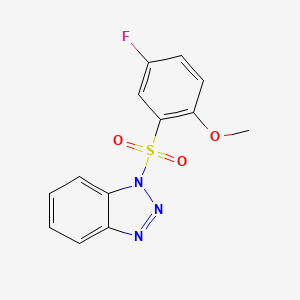

![molecular formula C15H16N6OS B2802107 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 1058238-74-6](/img/structure/B2802107.png)

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

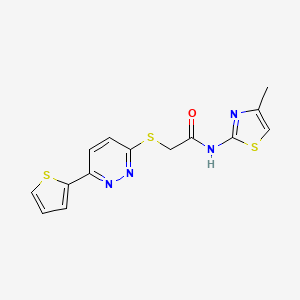

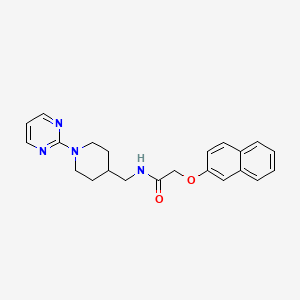

The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves several steps including pyrimidine ring closure, nitration, chlorination, amination, hydrogenation, and diazotization . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring . The exact structure of the specific compound would require further analysis.Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For instance, the reaction with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation .Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have concentrated on synthesizing novel heterocyclic compounds incorporating thiadiazole, triazolo, and pyrimidinone moieties, which are known for their diverse biological activities. For instance, Fadda et al. (2017) synthesized various heterocycles, such as pyrrole, pyridine, and triazolo[1,5-a]pyrimidine derivatives, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, novel pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives were synthesized by Davoodnia et al. (2008) through heterocyclization, showcasing the versatility of these chemical frameworks in synthesizing new compounds with potential applications (Davoodnia et al., 2008).

Anticancer Activity

The anticancer potential of these heterocyclic compounds has also been a focus of research. Abdelhamid et al. (2016) synthesized new 3-Heteroarylindoles as potential anticancer agents, showing moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016). These findings highlight the therapeutic promise of such compounds in cancer treatment.

Antimicrobial and Insecticidal Applications

Additionally, the synthesized compounds have been evaluated for their antimicrobial and insecticidal properties. For example, Gomha et al. (2018) explored the antimicrobial activities of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, finding some derivatives exhibited mild activities (Gomha et al., 2018). This indicates the potential use of these compounds in developing new antimicrobial agents.

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor has been extensively investigated in basic and preclinical research and is now known to be a “druggable” target .

Mode of Action

The compound interacts with its target, the c-Met receptor, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the improved activity of the compound .

Biochemical Pathways

The compound affects the lysine methylation pathway . The c-Met receptor tyrosine kinase plays a pivotal role in regulating this pathway . Aberrant overexpression of LSD1, which is involved in this pathway, has been reported to be involved in the progression of certain human malignant tumors .

Result of Action

When cells are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain cancers.

Orientations Futures

Propriétés

IUPAC Name |

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-3-21-14-13(19-20-21)15(17-9-16-14)23-8-12(22)18-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNVIMAPTQKVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)

![(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2802027.png)

![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2802030.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)

![N-cyclopropyl-4-{[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2802033.png)

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)